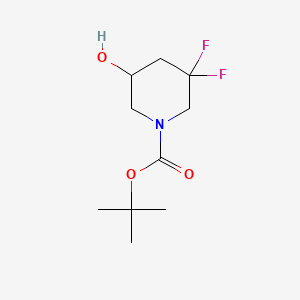

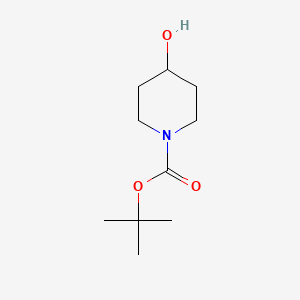

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCRPISXZGPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-32-2 | |

| Record name | tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Properties of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive summary of the currently available chemical and physical properties of this compound, highlighting the existing knowledge and identifying areas for future investigation.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while computational data is readily available, experimental values for several key properties remain to be determined.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | PubChem |

| Molecular Weight | 237.24 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1258638-32-2 | PubChem |

| Monoisotopic Mass | 237.11764973 Da | PubChem (Computed) |

| XlogP | 1.3 | PubChem (Computed) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR, for this compound are not widely available in peer-reviewed literature. However, predicted mass spectrometry data can provide some insight into its fragmentation patterns.

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.1249 |

| [M+Na]⁺ | 260.1068 |

| [M-H]⁻ | 236.1104 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain, the synthesis of fluorinated piperidine scaffolds is an active area of research. General synthetic strategies often involve the introduction of fluorine atoms to a piperidine precursor, followed by functional group manipulations. The synthesis of related fluorinated hydroxypiperidines suggests that multi-step reaction sequences are typically required.

Due to the lack of experimental data, a comprehensive discussion of the reactivity of this compound is not possible at this time. The presence of the Boc protecting group, the hydroxyl group, and the gem-difluoro moiety suggests a range of potential chemical transformations.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound, nor have any associated signaling pathways been identified. The evaluation of the biological effects of novel fluorinated compounds is a critical step in the drug discovery process and represents a significant knowledge gap for this particular molecule. The structural motif of a substituted piperidine is common in many biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of new therapeutic agents.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Development and publication of a detailed, optimized synthesis protocol. This would facilitate wider access to the compound for further studies.

-

Thorough experimental characterization of its physicochemical properties, including melting point, boiling point, and solubility in various solvents.

-

Acquisition and analysis of detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry). This would confirm its structure and provide valuable data for researchers.

-

Comprehensive evaluation of its biological activity through in vitro and in vivo screening assays to identify potential therapeutic applications.

-

Investigation into its mechanism of action and identification of any relevant signaling pathways.

Logical Relationship: From Synthesis to Biological Evaluation

The logical workflow for the comprehensive study of a novel chemical entity like this compound is outlined below. This diagram illustrates the necessary progression from obtaining the compound to understanding its potential therapeutic value.

In-depth Technical Guide: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

CAS Number: 1258638-32-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and its fluorination offers a promising avenue for the development of novel therapeutics. This technical guide provides a detailed overview of the available data on this compound, focusing on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing the compound's potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| CAS Number | 1258638-32-2 | [1] |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | [2] |

| Molecular Weight | 237.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Boc-3,3-difluoro-5-hydroxypiperidine, 3,3-Difluoro-5-hydroxypiperidine-1-carboxylic acid tert-butyl ester | [2] |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic workflow for the target compound.

General Experimental Protocol (Hypothetical):

To a solution of tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be added portion-wise. The reaction mixture would be stirred for a period sufficient to ensure complete conversion of the ketone, as monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction would be quenched by the careful addition of water or an acidic solution. The product would then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product. Purification would likely be achieved through column chromatography on silica gel to afford the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for this compound. However, the structural motif of a fluorinated piperidine is prevalent in many biologically active compounds. The introduction of gem-difluoro groups can significantly impact the conformation and basicity of the piperidine ring, which in turn can influence its interaction with biological targets.

For drug development professionals, this compound represents a valuable building block for creating new chemical entities. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space in the search for novel drugs.

The logical relationship for its application in drug discovery is depicted below:

Caption: Application of the compound in a drug discovery workflow.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its fundamental physicochemical properties are documented, a significant opportunity exists for further research into its synthesis, biological activity, and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this fluorinated piperidine derivative in their scientific endeavors. Further investigation into detailed synthetic methodologies and biological screening is warranted to unlock the full potential of this compound.

References

An In-depth Technical Guide on the Structure and Conformation of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and conformational behavior of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The introduction of fluorine atoms and a hydroxyl group onto the piperidine scaffold imparts unique stereoelectronic properties that profoundly influence its three-dimensional structure and potential biological activity. This document summarizes the key structural features, predicts conformational preferences based on established principles for fluorinated heterocycles, outlines a plausible synthetic methodology, and details experimental and computational approaches for its comprehensive characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this and related fluorinated scaffolds.

Chemical Structure and Properties

This compound possesses a piperidine ring substituted with a geminal difluoro group at the 3-position, a hydroxyl group at the 5-position, and an N-tert-butoxycarbonyl (Boc) protecting group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₇F₂NO₃ |

| Molecular Weight | 237.24 g/mol |

| CAS Number | 1258638-32-2 |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(C)O |

| InChIKey | NCHCRPISXZGPTH-UHFFFAOYSA-N |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformations of the piperidine ring and the orientation of the substituents. The presence of the gem-difluoro group and the hydroxyl group introduces complex stereoelectronic interactions that govern the equilibrium between different conformers.

Chair Conformations and Ring Inversion

The piperidine ring is expected to exist in a rapid equilibrium between two chair conformers. The substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors, including steric hindrance and stereoelectronic effects.

Caption: Ring inversion between the two chair conformers.

Influence of Fluorine Substituents

The geminal difluoro group at the C3 position significantly impacts the conformational preference. Key stereoelectronic interactions involving the highly electronegative fluorine atoms include:

-

Gauche Effect: The tendency for a C-F bond to adopt a gauche conformation relative to other electronegative substituents or lone pairs.

-

Hyperconjugation: Interactions between the C-F σ* antibonding orbitals and adjacent C-H or C-C σ bonding orbitals can stabilize certain conformations. Specifically, an axial C-F bond can act as a good acceptor for hyperconjugation from axial C-H bonds at C2 and C4.

-

Dipole-Dipole Interactions: The orientation of the C-F bond dipoles relative to other polar bonds in the molecule, such as the C-O and N-C=O bonds, will influence the overall molecular dipole moment and conformational stability.

Studies on related N-Boc-3,5-difluoropiperidines have shown that in nonpolar solvents, the diequatorial conformation is often favored to minimize steric interactions. However, in more polar solvents, the diaxial conformation can be stabilized by favorable dipole-dipole interactions and hyperconjugation.[1][2] For the 3,3-difluoro substitution pattern, one fluorine atom will be axial and the other equatorial in a chair conformation.

Influence of the Hydroxyl Group

The hydroxyl group at the C5 position can exist in either an axial or equatorial orientation. The preference will be determined by a balance of steric (A-value of OH is ~0.9 kcal/mol favoring the equatorial position) and electronic factors, including the potential for intramolecular hydrogen bonding with the fluorine atoms or the carbonyl oxygen of the Boc group.

Influence of the N-Boc Group

The bulky tert-butoxycarbonyl (Boc) group is expected to have a strong preference for the equatorial position to minimize steric strain. Rotation around the N-C(O) bond can also lead to different rotamers, further complicating the conformational landscape.

Predicted Conformational Preference

Based on the principles observed in related fluorinated piperidines, it is hypothesized that this compound will predominantly adopt a chair conformation with the bulky N-Boc group in an equatorial position. The conformational preference of the C5-hydroxyl group will be a subtle balance of steric and electronic effects. In non-polar solvents, the equatorial hydroxyl group is likely to be favored to minimize steric clashes. In polar, hydrogen-bond accepting solvents, an axial hydroxyl group might be stabilized through intramolecular interactions.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related 5-hydroxy-3,3-difluoropiperidines.[3]

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Reduction of 2,2-Difluoro-4-pentenoic acid 2,2-Difluoro-4-pentenoic acid is reduced to 2,2-difluoro-4-penten-1-ol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[3]

Step 2: Introduction of the N-Boc Group The hydroxyl group of 2,2-difluoro-4-penten-1-ol is first converted to a good leaving group, for instance, by mesylation with methanesulfonyl chloride. Subsequent nucleophilic substitution with the anion of tert-butyl carbamate (generated using a strong base like sodium hydride) would yield N-Boc-N-(2,2-difluoropent-4-enyl)amine.

Step 3: Iodoaminocyclization Treatment of the N-Boc protected amine with iodine and a mild base such as sodium bicarbonate is expected to induce an intramolecular iodoaminocyclization to form the corresponding 5-iodopiperidine derivative.

Step 4: Hydrolysis to the Alcohol The iodopiperidine can be converted to the desired 5-hydroxypiperidine. This may be achieved through nucleophilic substitution, potentially via an epoxide intermediate formed by reaction with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), followed by hydrolysis.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines in solution.[1]

Protocol:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of a solution of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Analyze the chemical shifts and coupling constants. In particular, the vicinal ³J(H,H) and ³J(F,H) coupling constants are highly dependent on the dihedral angle between the coupled nuclei and can be used to infer the axial or equatorial orientation of substituents.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide through-space distance information between protons, which is invaluable for determining the relative stereochemistry and predominant conformation.

Expected Data:

| Parameter | Expected Observation for Axial Substituent | Expected Observation for Equatorial Substituent |

| ³J(Hₐ, Hₐ) | Large (8-13 Hz) | Small (2-5 Hz) |

| ³J(Hₐ, Hₑ) | Small (2-5 Hz) | Small (2-5 Hz) |

| ³J(Fₐ, Hₐ) | Large | Small |

| ³J(Fₑ, Hₐ) | Small | Small |

Computational Conformational Analysis

Density functional theory (DFT) calculations can provide valuable insights into the relative energies and geometries of the different possible conformers.

Protocol:

-

Build the initial 3D structures of the possible chair conformers of this compound.

-

Perform geometry optimizations and frequency calculations for each conformer using a suitable level of theory (e.g., B3LYP or M06-2X with a basis set like 6-311+G(d,p)).

-

Incorporate solvent effects using a polarizable continuum model (PCM) to simulate the solution-phase environment.

-

Calculate the relative free energies (ΔG) of the conformers to predict their equilibrium populations.

-

The calculated geometries and NMR parameters (chemical shifts and coupling constants) can be compared with experimental data for validation.

Caption: Workflow for computational conformational analysis.

Conclusion

This compound is a fascinating molecule with a complex conformational behavior governed by a delicate interplay of steric and stereoelectronic effects. This guide has provided a comprehensive overview of its structure, predicted its conformational preferences based on established principles, outlined a plausible synthetic route, and detailed the experimental and computational methodologies required for its thorough characterization. A deep understanding of the conformational landscape of this and related fluorinated piperidines is crucial for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The methodologies and principles discussed herein provide a solid foundation for further research and development in this important area of medicinal chemistry.

References

The Rising Profile of Difluoropiperidine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly enhancing the pharmacological properties of this privileged heterocyclic motif. Difluoropiperidine derivatives are gaining increasing attention for their diverse biological activities, offering promising avenues for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of various difluoropiperidine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Dopamine D4 Receptor Antagonism: A New Frontier in CNS Disorders

Difluoropiperidine derivatives have demonstrated exceptional potency and selectivity as antagonists for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease-related dyskinesias.

Quantitative Structure-Activity Relationship (SAR) Data

Structure-activity relationship studies of 4,4-difluoropiperidine ether-based compounds have revealed key structural features that govern their binding affinity for the D4R. A selection of these derivatives and their corresponding inhibitory constants (Ki) are presented in Table 1. The data highlights that modifications to the arylether and southern nitrogen substituents significantly impact potency.

| Compound ID | Arylether Moiety | Southern Moiety | D4R Ki (nM)[1][2] |

| 7a | 4-Fluorophenoxy | Imidazo[1,5-a]pyridine | 140 |

| 7b | 3,4-Difluorophenoxy | Imidazo[1,5-a]pyridine | 140-320 |

| 7c | 4-Fluoro-3-methylphenoxy | Imidazo[1,5-a]pyridine | 320 |

| 8b | 3,4-Difluorophenoxy | 2-Methylimidazo[1,2-a]pyridine | 5.5 |

| 8c | 4-Fluoro-3-methylphenoxy | 2-Methylimidazo[1,2-a]pyridine | 13 |

| 9k | 4-Cyanophenoxy | 3-Imidazo[1,5-a]pyridine | 0.3 |

| 9m | 4-Cyano-3-fluorophenoxy | 3-Imidazo[1,5-a]pyridine | 21 |

| 14a | 4-Cyanophenoxy | 2-Methylimidazo[1,2-a]pyridine | 0.3 |

Signaling Pathway and Mechanism of Action

Dopamine D4 receptors are coupled to Gi/o proteins. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Difluoropiperidine-based antagonists competitively bind to the D4R, preventing the binding of dopamine and thereby blocking this signaling cascade.

References

The Decisive Role of Fluorine in Piperidine Ring Conformation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of fluorine into the piperidine scaffold, a ubiquitous motif in pharmaceuticals, exerts a profound influence on its conformational behavior, often defying classical steric considerations. This guide provides a comprehensive analysis of the stereoelectronic effects governing the conformational preferences of fluorinated piperidines. It delves into the intricate interplay of charge-dipole interactions, hyperconjugation, and solvation effects that collectively dictate the axial or equatorial preference of the fluorine substituent. Furthermore, this document outlines the significant impact of fluorination on the physicochemical properties of piperidines, particularly their basicity (pKa), and the resulting implications for drug design and development. Detailed experimental and computational methodologies for conformational analysis are provided, alongside quantitative data to inform molecular design strategies.

Introduction: The Fluorinated Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1] Its conformational flexibility allows it to adopt various shapes to interact with biological targets. However, this flexibility can also be a liability, leading to off-target effects and metabolic instability. The strategic incorporation of fluorine atoms has emerged as a powerful tool to modulate the properties of piperidine-containing molecules. Fluorination can enhance metabolic stability due to the high strength of the C-F bond, increase binding affinity through favorable interactions, and modulate lipophilicity and membrane permeability.[2][3] Crucially, fluorine substitution provides a mechanism to control the conformational equilibrium of the piperidine ring, often leading to a preference for specific chair conformations.[3][4] Understanding the principles that govern this conformational control is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

The Stereoelectronic Underpinnings of Conformational Preference

Contrary to what might be expected from steric bulk considerations, fluorine substitution on a piperidine ring frequently results in a pronounced preference for the axial position.[2][3] This preference is not governed by a single dominant force but rather a delicate balance of several stereoelectronic interactions.[3][5]

Key Contributing Factors

The primary forces influencing the conformational equilibrium of fluorinated piperidines are:

-

Charge-Dipole Interactions: The highly polar C-F bond possesses a significant dipole moment. Electrostatic interactions between this dipole and the nitrogen lone pair or the polarized N-H/N-R bond can stabilize or destabilize certain conformations.[2][5]

-

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital.

-

Gauche Effect: Stabilization arises from the interaction between a C-H or C-C bonding orbital and the antibonding σ* orbital of the C-F bond when they are in a gauche relationship.[3][6]

-

Anomeric Effect: Involves the donation of electron density from the nitrogen lone pair into the antibonding σ* orbital of the C-F bond, which is most effective when the lone pair and the C-F bond are anti-periplanar.[7][8]

-

-

Dipole Minimization: The overall molecular dipole moment can be minimized by the specific arrangement of individual bond dipoles, which can favor a particular conformation.[2][5]

-

Steric Repulsion: The classical steric hindrance between the fluorine atom and other substituents on the ring.[2][5]

-

Solvation and Solvent Polarity: The solvent environment can play a crucial role. Polar solvents can preferentially stabilize the conformer with a larger molecular dipole moment, sometimes even inverting the conformational preference observed in the gas phase or in nonpolar solvents.[2][3]

The interplay of these factors is complex and can be influenced by the position of the fluorine atom, the nature of the substituent on the nitrogen, and the presence of other substituents on the piperidine ring.[2][3]

Quantitative Analysis of Conformational Preferences

Computational studies, primarily using Density Functional Theory (DFT), and experimental analysis via NMR spectroscopy have provided valuable quantitative data on the conformational energies of fluorinated piperidines. The free enthalpy difference (ΔG) between the equatorial and axial conformers is a key metric for understanding these preferences.

Table 1: Calculated and Experimental Free Enthalpy Differences (ΔG) for the Equatorial to Axial Conformer Transition in 3-Fluoropiperidine Derivatives. [2]

| Compound/Analog | Solvent | ΔG (kcal/mol) - Gas Phase | ΔG (kcal/mol) - Solvent | Experimental Observation |

| 3-Fluoropiperidine (1) | ||||

| TFA-analog (1A) | Chloroform | +0.3 | - | High axial preference |

| HCl-analog (1B) | Water | +4.8 | +1.8 | High axial preference |

| NH-analog (1C) | Water | +8.6 | +3.9 | High axial preference |

| 3,5-Difluoropiperidine (2) | ||||

| TFA-analog (2A) | Chloroform | +0.6 | - | High axial preference |

| HCl-analog (2B) | Water | +6.2 | +3.6 | High axial preference |

| NH-analog (2C) | Water | +6.2 | +3.3 | High axial preference |

Table 2: Influence of Solvent Polarity on the Conformation of Protected 3,5-Difluoropiperidines. [2][3]

| Compound | Solvent | ³J(3-Fa, 4-Ha) (Hz) | Inferred Conformation |

| Piv-protected (14) | Chloroform | 7.3 | Equatorial |

| DMSO | 38.5 | Axial | |

| Boc-protected (15) | Chloroform | 12.5 | Equatorial |

| DMSO | 40.4 | Axial |

Impact on Physicochemical Properties: The Case of pKa

The strong electron-withdrawing nature of fluorine significantly influences the electronic properties of the piperidine ring. A key consequence is the modulation of the basicity of the piperidine nitrogen, as quantified by its pKa value.

The introduction of fluorine generally leads to a decrease in the pKa of the piperidine nitrogen.[3][9] This effect is primarily due to the inductive effect of the C-F bond, which withdraws electron density from the nitrogen atom, making its lone pair less available for protonation. The magnitude of this pKa depression is dependent on the position and number of fluorine substituents.[9] This ability to fine-tune the pKa is of immense importance in drug design, as it can impact a molecule's solubility, membrane permeability, and interaction with biological targets.[10][11] For instance, reducing the basicity of a drug candidate can mitigate interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[10]

Experimental and Computational Methodologies

The conformational analysis of fluorinated piperidines relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary experimental tool for studying the conformation of fluorinated piperidines in solution.[2][12]

-

Protocol for Conformational Analysis using ¹⁹F NMR:

-

Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire one-dimensional ¹⁹F and ¹H NMR spectra, as well as two-dimensional correlation spectra such as ¹H-¹⁹F HETCOR.

-

Analysis of Coupling Constants: The key parameter for determining the conformation is the three-bond coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)).[2][3] A large coupling constant (typically > 20 Hz) is indicative of an anti-periplanar (axial) relationship, while a smaller coupling constant (typically < 10 Hz) suggests a synclinal (equatorial) relationship.

-

Temperature Dependence Studies: To investigate the dynamics of conformational exchange, NMR spectra can be recorded at various temperatures.[13]

-

X-ray Crystallography

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state.[14][15]

-

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow high-quality single crystals of the fluorinated piperidine derivative. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15][16]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[16]

-

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting conformational energies and rationalizing experimental observations.[2][3]

-

Protocol for DFT-based Conformational Analysis:

-

Model Building: Construct 3D models of the axial and equatorial conformers of the fluorinated piperidine.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., M06-2X) and basis set (e.g., def2-QZVPP).[3]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as free enthalpies.

-

Solvation Modeling: To account for solvent effects, employ a polarizable continuum model (PCM) with the appropriate solvent parameters.[2][3]

-

Energy Comparison: Calculate the free enthalpy difference (ΔG) between the axial and equatorial conformers to predict the conformational preference.

-

Visualizing the Interplay of Forces and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: Interplay of forces governing piperidine conformation.

Caption: Workflow for experimental and computational analysis.

Conclusion and Future Outlook

The role of fluorine in dictating piperidine ring conformation is a fascinating and intricate aspect of modern medicinal chemistry. The preference for the axial orientation, driven by a subtle interplay of stereoelectronic forces, provides a powerful strategy for creating conformationally rigid scaffolds. This conformational restriction, coupled with the modulation of physicochemical properties like pKa, allows for the fine-tuning of a drug candidate's pharmacological profile. The methodologies outlined in this guide provide a robust framework for the analysis and prediction of these conformational behaviors. As our understanding of these subtle forces continues to grow, so too will our ability to rationally design the next generation of piperidine-based therapeutics with enhanced efficacy and safety.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Fluorine Advantage: A Deep Dive into the Physicochemical Properties of Fluorinated Heterocyclic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds.[1] The introduction of fluorine can dramatically alter key physicochemical properties, including acidity (pKa), lipophilicity (logP), metabolic stability, and membrane permeability, ultimately leading to improved efficacy and safety.[2][3][4] This guide provides a comprehensive overview of these properties, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties: The Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for its significant impact on molecular characteristics.[1][5]

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons or the pKa of the conjugate acid of a basic nitrogen atom within a heterocyclic ring.[6] This modulation of pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and ability to interact with its biological target. For instance, the introduction of a fluorine atom to an aliphatic amine can decrease the pKa value by approximately 1.7 units.[7]

Lipophilicity (logP)

The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is nuanced. While the introduction of a single fluorine atom or a trifluoromethyl group to an alkyl chain generally decreases lipophilicity due to the strong electron-withdrawing nature of fluorine, the fluorination of aromatic rings often increases lipophilicity.[1] This is attributed to the low polarizability of the C-F bond.[1] The modulation of lipophilicity allows for the fine-tuning of a drug's ability to cross biological membranes.[8]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[8] Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[9][10] This increased stability can lead to improved bioavailability and a more favorable dosing regimen.

Quantitative Data Summary

The following tables summarize the impact of fluorination on the pKa and logP of representative heterocyclic compounds.

| Heterocycle | Compound | Substitution | pKa | logP |

| Pyridine | 2-(Methylthio)pyridine | None | - | 1.69 |

| 2-(Difluoromethylthio)pyridine | -SCF₂H | - | 1.95 | |

| 2-(Trifluoromethylthio)pyridine | -SCF₃ | - | 2.13 | |

| Piperidine | Ropivacaine | n-propyl | - | - |

| Fluorinated Ropivacaine Analog | 3-fluoropropyl | Lower | Similar/Higher | |

| Levobupivacaine | n-butyl | - | - | |

| Fluorinated Levobupivacaine Analog | 4,4,4-trifluorobutyl | Lower | Similar/Higher |

Note: Specific pKa values for the pyridine derivatives were not provided in the source material. The effect on piperidine derivatives was described qualitatively.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery. The following are detailed protocols for key experimental assays.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting pH change.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

-

Compound of interest (API)

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[4][8]

-

Sample Preparation: Dissolve a precisely weighed amount of the API in a suitable solvent (e.g., water, methanol-water mixture) to a concentration of at least 10⁻⁴ M.[4] Add 0.15 M KCl to maintain constant ionic strength.[4][8]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[4][8]

-

Titration:

-

For a basic compound, titrate with standardized 0.1 M HCl.

-

For an acidic compound, titrate with standardized 0.1 M NaOH.

-

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the solution to equilibrate. Continue the titration until the pH change becomes minimal.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[11] For multi-ionizable compounds, second-derivative analysis can be used to identify multiple pKa values.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Compound of interest

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in either the aqueous or organic phase. The concentration should be within the linear range of the analytical method.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

-

Add a known amount of the compound stock solution.

-

Shake the mixture for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.[12]

-

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Permeability Assessment using the Caco-2 Cell Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium to predict drug absorption.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell® inserts (semipermeable supports)

-

Multi-well plates

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

LC-MS/MS or other sensitive analytical instrumentation

-

Compound of interest and control compounds (e.g., high and low permeability standards)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][15]

-

Permeability Assay (Apical to Basolateral - A-B):

-

Wash the cell monolayer with transport buffer.

-

Add the test compound solution (typically at 10 µM) to the apical (donor) compartment.[14]

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate for a specific time (e.g., 2 hours) at 37°C.[14]

-

At the end of the incubation, collect samples from both compartments.

-

-

Efflux Assay (Basolateral to Apical - B-A): To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally indicative of active efflux.[13]

Visualizing Molecular Interactions and Processes

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway of Sitagliptin (DPP-4 Inhibitor)

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and characterization of fluorinated pyridazines and their biological applications [morressier.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Integration of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, fluorinated scaffolds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered basicity of neighboring functional groups. Among these valuable building blocks, tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate has emerged as a versatile scaffold for the design of innovative therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its application in the design of potent and selective dopamine D4 receptor antagonists, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Physicochemical Properties

This compound is a chiral molecule with the chemical formula C10H17F2NO3 and a molecular weight of 237.24 g/mol .[1] The presence of the gem-difluoro group at the 3-position of the piperidine ring significantly lowers the pKa of the piperidine nitrogen, a property that can be strategically exploited in drug design to modulate target engagement and pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C10H17F2NO3 |

| Molecular Weight | 237.24 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis of the Core Scaffold

A potential precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is commercially available. The stereoselective reduction of this ketone would yield the desired cis or trans hydroxy derivative. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome.

Below is a proposed workflow for the synthesis:

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH4) or other suitable reducing agent

-

Methanol (or other appropriate solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Note: The stereochemistry of the resulting alcohol will depend on the reducing agent and substrate conformation. Characterization by NMR spectroscopy would be required to determine the relative stereochemistry.

Application in Novel Drug Design: Dopamine D4 Receptor Antagonists

The this compound scaffold has proven to be a valuable starting point for the synthesis of potent and selective antagonists of the dopamine D4 receptor (D4R). The D4R is a G-protein coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.

A series of 3,3-difluoropiperidine ethers have been synthesized and evaluated for their D4R binding affinity. The general structure involves the derivatization of the hydroxyl group of the core scaffold.

Quantitative Data: D4 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of a selection of synthesized 3,3-difluoropiperidine derivatives for the human dopamine D4 receptor.

| Compound ID | R Group (Attached to Oxygen) | Ki (nM) |

| 7a | 4-Fluorophenyl | 140 |

| 7b | 3,4-Difluorophenyl | 320 |

| 7c | 4-Fluoro-3-methylphenyl | 210 |

| 7d | 3-Fluorophenyl | >10,000 |

| 7e | 4-Methylphenyl | >10,000 |

Data extracted from a study on 3,3-difluoro and 4,4-difluoropiperidine ethers as D4 antagonists.

Experimental Protocols: Synthesis and Biological Evaluation of D4R Antagonists

The synthesis of these D4 receptor antagonists generally proceeds through a two-step sequence starting from a commercially available precursor, tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, which is closely related to the title compound.

General Synthetic Procedure: The synthesis commences with the mesylation of the primary alcohol of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate using methanesulfonic anhydride and triethylamine in dichloromethane. The resulting mesylate is then displaced with a substituted phenol in the presence of cesium carbonate in dimethylformamide to yield the corresponding ether. Subsequent removal of the Boc protecting group with trifluoroacetic acid or hydrogen chloride affords the free piperidine, which is then subjected to reductive amination with an appropriate aromatic aldehyde to furnish the final D4 receptor antagonist.

Biological Evaluation: D4 Receptor Binding Assay The binding affinity of the synthesized compounds for the human dopamine D4 receptor is determined through a competitive radioligand binding assay.

-

Source: Membranes from HEK293 cells stably expressing the human D4 receptor.

-

Radioligand: [3H]N-methylspiperone.

-

Procedure: Cell membranes are incubated with various concentrations of the test compound and a fixed concentration of the radioligand.

-

Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

-

Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Upon activation by dopamine, the D4 receptor initiates a cascade of intracellular signaling events that modulate neuronal excitability and gene expression.

Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[2] The D4 receptor can also modulate calcium ion channels and transactivate receptor tyrosine kinases such as the platelet-derived growth factor β (PDGFβ) receptor, leading to the activation of the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2] These signaling cascades ultimately influence gene expression and neuronal function.

Conclusion

This compound stands out as a highly valuable and versatile building block in contemporary drug discovery. Its unique structural and electronic properties, conferred by the gem-difluoro substitution, offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. The successful application of this scaffold in the development of potent and selective dopamine D4 receptor antagonists underscores its potential for addressing complex CNS disorders. As synthetic methodologies for fluorinated compounds continue to advance, the utility of this and related building blocks is poised to expand, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a significant portion of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, the constant drive for improved drug candidates with fine-tuned properties has led to a growing interest in the strategic fluorination of this privileged structure. This technical guide provides an in-depth exploration of the applications of fluorinated piperidines, detailing their impact on drug design, relevant experimental protocols, and case studies of their successful implementation.

Core Principles: The Impact of Fluorine on Piperidine Scaffolds

The introduction of fluorine, the most electronegative element, into a piperidine ring imparts a range of profound and often beneficial changes to a molecule's physicochemical and pharmacokinetic properties. These modifications are highly context-dependent, relying on the number and position of the fluorine atoms.

Modulation of Physicochemical Properties

Strategic fluorination offers a powerful tool to modulate key properties that govern a drug's behavior.[1]

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for improving oral absorption and bioavailability, as it alters the ionization state of the molecule at physiological pH.[2] A lower pKa can reduce unwanted interactions with off-targets like the hERG channel, which is associated with cardiac toxicity.[3][4]

-

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can subtly alter LogP, often increasing it, the overall impact depends on the molecular context.[5][6] Fluorination can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[7]

-

Conformational Control: Fluorine substitution has a remarkable influence on the conformational preference of the piperidine ring. Due to a combination of steric and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions (C-F···H-N+), fluorinated piperidines often exhibit a strong preference for specific chair conformations.[8][9] For instance, 3-fluoropiperidines frequently favor a conformation where the fluorine atom occupies an axial position, which can lock the molecule into a more biologically active shape.[10][11]

Enhancement of Pharmacokinetic and Pharmacodynamic Profiles

The ultimate goal of these physicochemical modifications is to improve a drug's performance in vivo.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] By replacing metabolically labile C-H bonds at "soft spots" with C-F bonds, medicinal chemists can block metabolic pathways, significantly increasing a drug's half-life and leading to improved dosing regimens.[6][12]

-

Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing hydrogen bonding and other non-covalent interactions with the target protein.[1] This can lead to increased binding affinity and enhanced selectivity for the intended target over related proteins, thereby reducing off-target side effects.

Data Presentation: Physicochemical Properties of Fluorinated Piperidines

The following tables summarize quantitative data on the effects of fluorination on the pKa and lipophilicity of piperidine analogs, compiled from various sources.

| Compound | Structure | pKa | ΔpKa (from Piperidine) | LogP | Reference |

| Piperidine | 11.12 | - | 1.1 | [13] | |

| 3-Fluoropiperidine | 9.80 | -1.32 | 0.6 | [13] | |

| 4-Fluoropiperidine | 10.20 | -0.92 | 0.8 | [13] | |

| 3,3-Difluoropiperidine | 8.20 | -2.92 | 0.7 | [13] | |

| 4,4-Difluoropiperidine | 9.10 | -2.02 | 1.0 | [13] |

Table 1. Experimentally determined pKa and LogP values for selected fluorinated piperidines compared to the parent compound.

| Compound Series | Non-fluorinated pKa | Fluorinated pKa | ΔpKa | Reference |

| PDE9 Inhibitors | 9.57 | 8.65 | -0.92 | [14] |

| 3-(3-(piperidin-1-yl)propyl)indoles | ~10.0 | 8.0 - 9.0 | -1.0 to -2.0 | [2] |

Table 2. Comparison of pKa values for fluorinated and non-fluorinated analogs in specific drug discovery programs.

Case Studies in Drug Discovery

The strategic application of fluorinated piperidines has been instrumental in the development of several successful drugs.

Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine (Paxil) is a widely prescribed antidepressant and anxiolytic drug.[15] Its structure features a (3S,4R)-4-(4-fluorophenyl)piperidine core.[4] The fluorophenyl group is critical for its mechanism of action. Paroxetine functions by potently and selectively blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[16][17]

The signaling pathway influenced by Paroxetine is central to its therapeutic effect.

Ceritinib: An Anaplastic Lymphoma Kinase (ALK) Inhibitor

Ceritinib (Zykadia) is a second-generation tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) fusion oncogene.[1][5] The chemical structure of Ceritinib incorporates a piperidine moiety that is crucial for its binding and pharmacokinetic properties.[18] In ALK-positive NSCLC, a chromosomal rearrangement leads to a fusion gene (e.g., EML4-ALK) that produces a constitutively active kinase, driving uncontrolled cell proliferation.[19]

Ceritinib potently inhibits ALK, blocking its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell survival and growth, such as the STAT3, PI3K/AKT, and ERK1/2 pathways.[18][19]

Experimental Protocols

This section provides generalized methodologies for the synthesis and analysis of fluorinated piperidines, based on common practices in the field.

Synthesis: Heterogeneous Hydrogenation of a Fluoropyridine

One of the most robust and common methods for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[6][16] This method often proceeds with high cis-diastereoselectivity.[3]

Objective: To synthesize a cis-fluorinated piperidine from a corresponding fluoropyridine.

Materials:

-

Fluoropyridine substrate (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (HCl) or other Brønsted acid

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for reactions under pressure (e.g., Parr hydrogenator or autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: A pressure-rated reaction vessel is charged with the fluoropyridine substrate and the Pd/C catalyst.

-

Solvent Addition: The solvent (e.g., Methanol) and the acid (e.g., HCl) are added. The acid is crucial for activating the pyridine ring towards reduction.

-

Inerting: The vessel is sealed and purged several times with an inert gas (Nitrogen or Argon) to remove oxygen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at room temperature or with gentle heating for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

-

Work-up: After the reaction, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue, typically the hydrochloride salt of the fluorinated piperidine, can be further purified by recrystallization or chromatography if necessary.

Analysis: Conformational Study by NMR Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for determining the conformational preferences of fluorinated piperidines.[11] The magnitude of the ³J(F,H) coupling constants is indicative of the dihedral angle between the fluorine and adjacent protons, allowing for the assignment of axial or equatorial positions.[10]

Objective: To determine the preferred conformation of a 3-fluoropiperidine derivative in solution.

Materials:

-

Fluorinated piperidine sample (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR tubes

-

High-field NMR spectrometer equipped with a fluorine-capable probe.

Procedure:

-

Sample Preparation: Dissolve the fluorinated piperidine sample in the chosen deuterated solvent in an NMR tube. The choice of solvent is critical as polarity can influence conformational equilibrium.[11]

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons on the piperidine ring.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum (proton-coupled). This will show the fluorine signal as a multiplet. The coupling constants within this multiplet are key to the analysis.

-

2D Correlation Spectroscopy (COSY/HSQC): Acquire 2D NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to assign all proton and carbon signals of the piperidine ring.

-

Data Analysis:

-

Measure the ³J(F,H) coupling constants from the ¹⁹F spectrum or the coupled ¹H spectrum.

-

A large coupling constant (e.g., ~30-40 Hz) typically corresponds to an anti-periplanar (180°) relationship, indicative of an axial fluorine and an axial proton.

-

Smaller coupling constants (e.g., ~5-15 Hz) correspond to gauche relationships, indicative of an equatorial fluorine or an axial fluorine with an equatorial proton.

-

By analyzing the coupling constants between the fluorine and the protons at C2 and C4, the dominant chair conformation (F-axial vs. F-equatorial) can be determined.

-

Analysis: pKa and LogP Determination

pKa Determination by ¹⁹F NMR Titration: The chemical shift of a fluorine atom is sensitive to the ionization state of a nearby functional group, such as the piperidine nitrogen.[20][21] This property can be exploited to determine the pKa.

-

Prepare a series of buffered aqueous solutions (D₂O) across a range of pH values (e.g., pH 2 to 12).

-

Dissolve a small, constant amount of the fluorinated piperidine in each buffer.

-

Acquire a ¹⁹F NMR spectrum for each sample.

-

Plot the ¹⁹F chemical shift (δ) versus the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa of the piperidine nitrogen.

LogP Determination by Shake-Flask Method: The octanol-water partition coefficient (LogP) is a classical measure of lipophilicity.

-

Prepare a solution of the fluorinated piperidine in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurement).

-

Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

-

Centrifuge the mixture to ensure complete separation of the two layers.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy).

-

Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Outlook

Fluorinated piperidines represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the precise tuning of a molecule's physicochemical properties, leading to enhanced metabolic stability, improved membrane permeability, and optimized target engagement. As demonstrated by successful drugs like Paroxetine and Ceritinib, the unique conformational and electronic effects of fluorine can be leveraged to solve complex pharmacological challenges. Advances in synthetic methodologies, particularly in late-stage fluorination and asymmetric synthesis, continue to expand the accessible chemical space of fluorinated piperidines. The continued application of these principles promises to yield a new generation of safer and more effective therapeutics.

References

- 1. Synthesis of the major metabolites of paroxetine [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 17. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 18. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. communities.springernature.com [communities.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Difluoropiperidine Rings Using NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The conformational preferences of these fluorinated heterocycles are critical to their biological activity, influencing how they interact with their target receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of difluoropiperidine rings in solution. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the conformational analysis of these important structural motifs.

Theoretical Background: The Axial Fluorine Preference

A key factor governing the conformational equilibrium of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position. This preference is influenced by a combination of stereoelectronic effects, including hyperconjugation and charge-dipole interactions, as well as solvation effects.[1]

-

Hyperconjugation: An axial C-F bond can engage in stabilizing hyperconjugative interactions with the anti-periplanar σ* orbitals of the C-C bonds in the ring.

-

Charge-Dipole Interactions: The polarized C-F bond can have favorable electrostatic interactions with other parts of the molecule.

-

Solvation: The polarity of the solvent can significantly influence the conformational equilibrium, often stabilizing the more polar conformer.[1]

Experimental Protocols

A systematic approach combining various NMR experiments is essential for a thorough conformational analysis of difluoropiperidine rings.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the difluoropiperidine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.

-

Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing. For ¹⁹F NMR, an external reference or referencing to an internal solvent peak is common.

-

Filtration: If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

High-resolution NMR spectra are typically acquired on spectrometers with field strengths of 400 MHz or higher. The following is a typical suite of experiments:

-

¹H NMR: A standard one-dimensional proton NMR spectrum provides initial information about the proton environment and proton-proton couplings.

-

¹⁹F NMR: A one-dimensional fluorine NMR spectrum (often ¹H-decoupled) reveals the number of distinct fluorine environments and their chemical shifts.

-

¹H-¹⁹F HSQC/HETCOR: A two-dimensional heteronuclear single quantum coherence or heteronuclear correlation experiment correlates fluorine atoms with directly attached or nearby protons, aiding in the assignment of proton signals adjacent to fluorine.

-

COSY (Correlation Spectroscopy): A two-dimensional homonuclear correlation experiment that reveals proton-proton coupling networks, helping to trace the connectivity of the piperidine ring protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between nuclei. NOESY is used for ¹H-¹H correlations, while HOESY is used for ¹H-¹⁹F correlations. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing crucial information for determining the relative stereochemistry and conformational preferences.

-

Dynamic NMR (DNMR): In cases where conformers are in rapid exchange, variable temperature (VT) NMR experiments can be employed to slow down the exchange process and allow for the observation of individual conformers. Coalescence temperature and line-shape analysis can provide quantitative information about the energy barriers of conformational interconversion.

A generalized workflow for the NMR-based conformational analysis is depicted below:

References

The Strategic Integration of Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in the Development of Central Nervous System Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics for a spectrum of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. A key strategy in this endeavor is the design and utilization of innovative molecular building blocks that can confer desirable pharmacological properties upon drug candidates. Among these, fluorinated piperidine scaffolds have garnered significant attention due to their ability to modulate physicochemical and pharmacokinetic parameters, such as metabolic stability, lipophilicity, and pKa, which are critical for CNS drug efficacy. This technical guide delves into the synthesis, applications, and signaling pathways associated with a particularly promising building block: tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate .